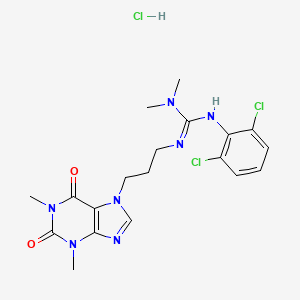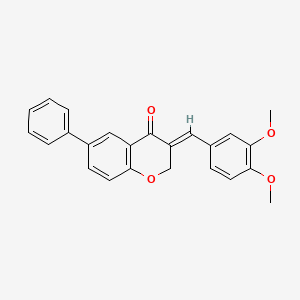
Benzamide, N,N'-1,7-heptanediylbis(2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) is a chemical compound with the molecular formula C21H26N2O4. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their wide range of applications in various fields, including medicine, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzamide derivatives can lead to the formation of benzoic acid derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of plastics, rubber, and paper.
作用機序
The mechanism of action of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to inhibit certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific benzamide derivative and its application .
類似化合物との比較
Benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) can be compared with other benzamide derivatives such as:
- Ethenzamide
- Salicylamide
- Moclobemide
- Metoclopramide
These compounds share similar structural features but differ in their specific functional groups and applications. For example, ethenzamide is used as an analgesic, while moclobemide is an antidepressant . The uniqueness of benzamide, N,N’-1,7-heptanediylbis(2-hydroxy-) lies in its specific molecular structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
129944-86-1 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-hydroxy-N-[7-[(2-hydroxybenzoyl)amino]heptyl]benzamide |
InChI |
InChI=1S/C21H26N2O4/c24-18-12-6-4-10-16(18)20(26)22-14-8-2-1-3-9-15-23-21(27)17-11-5-7-13-19(17)25/h4-7,10-13,24-25H,1-3,8-9,14-15H2,(H,22,26)(H,23,27) |
InChIキー |
ZJZGAMVKIGMKEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCNC(=O)C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















